4-Bromobenzyl-(3,4-dimethylphenyl)ether

Description

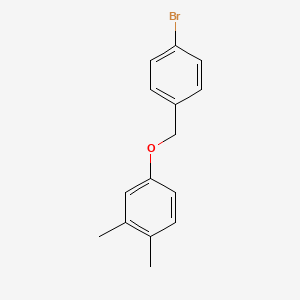

4-Bromobenzyl-(3,4-dimethylphenyl)ether is a brominated aromatic ether characterized by a benzyl group substituted with a bromine atom at the para position, linked via an ether oxygen to a 3,4-dimethylphenyl moiety. Its molecular formula is C₁₅H₁₅BrO, with a molecular weight of 291.18 g/mol.

The compound’s structure combines a brominated benzyl group, which enhances electrophilic reactivity, with a dimethylphenyl group that introduces steric effects and modulates solubility. Such structural features are critical in determining its physical-chemical properties and reactivity compared to similar ethers.

Properties

IUPAC Name |

4-[(4-bromophenyl)methoxy]-1,2-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-11-3-8-15(9-12(11)2)17-10-13-4-6-14(16)7-5-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTFMSQXRQQKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromobenzyl-(3,4-dimethylphenyl)ether is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure

The compound is characterized by the presence of a bromobenzyl group attached to a dimethyl-substituted phenyl ether. Its chemical structure can be represented as follows:

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may lead to alterations in cellular processes, including apoptosis in cancer cells and inhibition of microbial growth.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of various brominated compounds, including this compound, against several cancer cell lines. The following table summarizes the IC50 values observed in these studies:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 5.0 |

| 2-Bromobenzyl-(3,5-dimethylphenyl)ether | MDA-MB-231 | 6.2 |

| Doxorubicin | MDA-MB-231 | 0.5 |

| Cisplatin | MDA-MB-231 | 1.0 |

The data indicate that this compound exhibits moderate antiproliferative activity compared to established chemotherapeutic agents like doxorubicin and cisplatin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial efficacy. Studies have shown that it possesses significant activity against various bacterial strains. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Structure-Activity Relationships (SAR)

The biological activities of compounds like this compound can often be correlated with their structural features. The presence of the bromine atom and the dimethyl substitutions on the phenyl ring are critical for enhancing both anticancer and antimicrobial activities.

Key SAR Observations:

- The bromine atom enhances lipophilicity and may improve cell membrane permeability.

- The dimethyl groups at positions 3 and 4 on the phenyl ring appear to contribute to increased biological potency by stabilizing interactions with target proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Study on Anticancer Effects : A comparative analysis showed that compounds with similar substitution patterns exhibited enhanced cytotoxic effects under hypoxic conditions typical of tumor microenvironments .

- Antimicrobial Efficacy : Research indicated that brominated ethers demonstrated higher antibacterial activity compared to their non-brominated counterparts, suggesting a significant role for halogenation in microbial inhibition .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-Bromobenzyl-(3,4-dimethylphenyl)ether exhibit significant antimicrobial properties. For example, derivatives of bromobenzyl ethers have been studied for their effectiveness against various bacterial strains. A study highlighted the potential of such compounds in treating infections caused by resistant bacteria .

Anti-cancer Properties

The compound has also been investigated for its anti-cancer properties. Some derivatives have shown promise in inhibiting the proliferation of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. The presence of the bromine atom is believed to enhance biological activity by increasing lipophilicity and modulating receptor interactions .

Polymer Chemistry

In material science, this compound serves as a valuable intermediate for synthesizing polymers with specific properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Studies have demonstrated that polymers derived from brominated phenolic compounds exhibit enhanced resistance to thermal degradation compared to their non-brominated counterparts .

Nanomaterials Development

The compound is also being explored in the development of nanomaterials. Its functional groups can facilitate the attachment of nanoparticles, leading to innovative applications in catalysis and drug delivery systems. The ability to modify surface properties through chemical functionalization opens new avenues for research in nanotechnology .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular parameters of 4-Bromobenzyl-(3,4-dimethylphenyl)ether and related brominated ethers:

Key Observations :

- Molecular Weight : Bulky substituents (e.g., tert-butyl in C₁₇H₁₉BrO) increase molecular weight, impacting density and volatility.

- Substituent Effects: Positional isomerism (e.g., 2,4- vs.

Physical-Chemical Properties

Melting Points and Solubility

- BDE-3 (C₁₂H₉BrO) : Exhibits a low melting point of 18.72°C due to its planar diphenyl structure, enabling efficient packing in the crystalline phase .

- 4-Bromobenzyl-(2,4-dimethylphenyl)ether: No explicit melting point is reported, but its structural similarity to the 3,4-dimethyl isomer suggests comparable thermal behavior.

- 3-Bromobenzyl-(4-tert-butylphenyl)ether : The bulky tert-butyl group likely disrupts crystal packing, resulting in a lower melting point than dimethyl-substituted analogs .

Crystallographic and Computational Insights

- Software Tools : Programs like SHELXL and OLEX2 are widely used for refining crystal structures of brominated ethers, enabling precise determination of bond lengths and angles .

- Hydrogen Bonding : The dimethylphenyl group in this compound may form weaker hydrogen bonds compared to hydroxylated analogs, affecting solubility and crystallization behavior .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic substitution (SN2) mechanism:

-

Deprotonation : The base deprotonates 3,4-dimethylphenol to form a phenoxide ion.

-

Nucleophilic Attack : The phenoxide ion attacks the electrophilic benzyl carbon in 4-bromobenzyl chloride, displacing the chloride leaving group.

-

Ether Formation : The product is isolated after aqueous workup and purification.

Key Reagents and Conditions :

-

Base : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used. K2CO3 is preferred for moisture-sensitive reactions due to its mild basicity.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates the reaction by dissolving both aromatic substrates and bases.

-

Temperature : Reflux conditions (60–80°C for THF) are typically employed to accelerate the reaction.

Optimization Considerations

-

Base Selection : Stronger bases like NaOH may increase reaction rates but risk hydrolysis of the benzyl chloride. K2CO3 offers a balance between reactivity and selectivity.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance ion dissociation, improving phenoxide nucleophilicity.

-

Stoichiometry : A 1:1 molar ratio of 3,4-dimethylphenol to 4-bromobenzyl chloride ensures minimal side products.

Synthesis of 3,4-Dimethylphenol: A Critical Precursor

While 3,4-dimethylphenol is often commercially available, its synthesis is relevant for large-scale production. Patent WO2016071920A2 describes a Grignard-based method for 3,4-dimethylbenzaldehyde, which can be oxidized to 3,4-dimethylbenzoic acid and subsequently decarboxylated to yield the phenol.

Grignard Reaction Pathway

-

Grignard Reagent Formation : 4-Bromo-o-xylene reacts with magnesium in THF under iodine initiation to form the Grignard reagent.

-

Formylation : The reagent is treated with N,N-dimethylformamide (DMF) to yield 3,4-dimethylbenzaldehyde.

-

Oxidation and Decarboxylation : Further oxidation to the carboxylic acid followed by thermal decarboxylation produces 3,4-dimethylphenol.

Conditions :

-

Solvent : Tetrahydrofuran (THF) or diethyl ether.

-

Temperature : 50–70°C for Grignard formation; room temperature for formylation.

Challenges and Mitigation Strategies

Scalability and Industrial Feasibility

The Williamson method is scalable, but solvent recovery and waste management are critical. THF’s low boiling point (66°C) simplifies distillation, while DMF’s high polarity aids in product isolation.

Data Tables

Table 1: Physical Properties of this compound

Q & A

Q. What are the common synthetic routes for preparing 4-Bromobenzyl-(3,4-dimethylphenyl)ether?

The most reliable method involves Williamson ether synthesis , where a bromobenzyl halide (e.g., 4-bromobenzyl bromide) reacts with 3,4-dimethylphenol under basic conditions (e.g., K₂CO₃ or NaH). The reaction typically proceeds in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product . For structural analogs like bis(4-bromophenyl)ether, similar protocols are validated, emphasizing stoichiometric control to minimize di-alkylation byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key techniques include:

- X-ray crystallography : Programs like SHELXL or OLEX2 refine crystal structures, resolving bond lengths and angles. For example, SHELXL handles disorder modeling in aromatic systems, critical for dimethylphenyl groups .

- NMR spectroscopy : Compare and chemical shifts with computed values (e.g., DFT) to validate substituent positions. For brominated ethers, signals for methyl groups (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.8–7.4 ppm) are diagnostic .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .

Advanced Research Questions

Q. How should researchers address contradictory spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from conformational isomerism or solvent effects . For example, dimethylphenyl rotamers may split signals in non-polar solvents. Mitigation strategies:

Q. What crystallographic challenges arise in resolving this compound, and how can they be managed?

Common issues include:

- Disordered substituents : The 3,4-dimethylphenyl group may exhibit rotational disorder. Use SHELXL’s PART/SUMP commands to model partial occupancies .

- Twinned crystals : Employ OLEX2’s twin refinement module with HKLF5 format data to deconvolute overlapping reflections .

- Validate final structures with checkCIF/PLATON to ensure compliance with IUCr standards .

Q. What analytical methods are optimal for detecting trace quantities of this compound in environmental samples?

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Monitor fragment ions (e.g., m/z 249 [M-Br]⁺) and compare retention times with certified standards .

- LC-HRMS : Employ a C18 column and electrospray ionization (ESI) in positive mode for polar metabolites. Quantify using isotope dilution (e.g., -labeled analogs) .

- Quality control : Spike recovery tests (85–115%) and method blanks are essential to avoid false positives .

Q. How can researchers assess the thermodynamic stability of this compound?

- Differential Scanning Calorimetry (DSC) : Measure melting points (mp) and decomposition temperatures (Td). For analogs like bis(4-bromophenyl)ether, mp = 58–60°C and Td > 300°C .

- Thermogravimetric Analysis (TGA) : Track mass loss under nitrogen/air to identify degradation products.

- Computational modeling : Calculate bond dissociation energies (BDEs) for the ether linkage using DFT (e.g., B3LYP/6-311+G(d,p)) to predict oxidative stability .

Methodological and Regulatory Considerations

Q. What protocols ensure safe handling and disposal of this compound under EPA guidelines?

- Waste classification : Classified under EPA U030 (halogenated ethers). Store in amber glass vials to prevent photodegradation .

- Deactivation : React with sodium hydroxide in ethanol (1:10 w/v) to cleave the ether bond, followed by neutralization and filtration .

- Documentation : Maintain Safety Data Sheets (SDS) per OSHA 29 CFR 1910.1200, emphasizing respiratory protection (NIOSH N95) for powder handling .

Q. How can researchers differentiate this compound from polybrominated diphenyl ether (PBDE) contaminants?

- Chromatographic separation : Use a Restek Rtx-PCB column to resolve PBDEs (e.g., BDE-47) from the target compound based on retention indices .

- Mass spectral libraries : Compare with NIST/EPA/NIH Mass Spectral Library entries (e.g., NIST MS #133614 for brominated ethers) .

- Isotopic pattern analysis : Bromine’s (1:1) ratio in HRMS distinguishes it from chlorine-containing analogs .

Data Interpretation and Conflict Resolution

Q. How should conflicting solubility data (e.g., in water vs. organic solvents) be reconciled?

Discrepancies often stem from measurement conditions (temperature, pH) or impurities . Standardize protocols:

Q. What strategies validate computational models for this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.